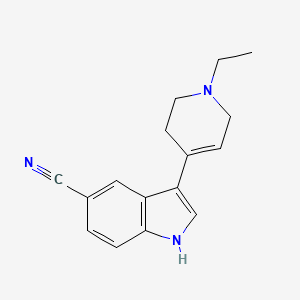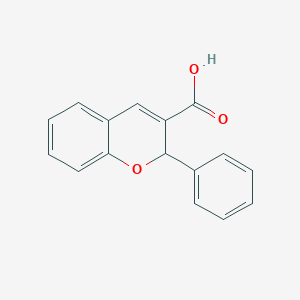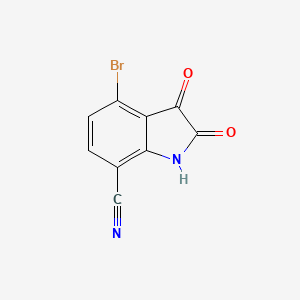
4-Bromo-2,3-dioxoindoline-7-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,3-dioxoindoline-7-carbonitrile is a specialized chemical compound with the molecular formula C9H3BrN2O2 and a molecular weight of 251.04 This compound is part of the indoline family and features a bromine atom, two oxo groups, and a nitrile group attached to the indoline core
Métodos De Preparación
The synthesis of 4-Bromo-2,3-dioxoindoline-7-carbonitrile typically involves the bromination of 2,3-dioxoindoline-7-carbonitrile. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-Bromo-2,3-dioxoindoline-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
4-Bromo-2,3-dioxoindoline-7-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2,3-dioxoindoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and oxo groups play a crucial role in its reactivity and binding affinity to target molecules. The nitrile group may also contribute to its biological activity by interacting with enzymes or receptors involved in various biochemical pathways .
Comparación Con Compuestos Similares
4-Bromo-2,3-dioxoindoline-7-carbonitrile can be compared with other similar compounds, such as:
2,3-Dioxoindoline-7-carbonitrile: Lacks the bromine atom, which may result in different reactivity and biological activity.
4-Chloro-2,3-dioxoindoline-7-carbonitrile:
4-Fluoro-2,3-dioxoindoline-7-carbonitrile: Features a fluorine atom, which can significantly alter its chemical behavior and interactions.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
1260657-76-8 |
|---|---|
Fórmula molecular |
C9H3BrN2O2 |
Peso molecular |
251.04 g/mol |
Nombre IUPAC |
4-bromo-2,3-dioxo-1H-indole-7-carbonitrile |
InChI |
InChI=1S/C9H3BrN2O2/c10-5-2-1-4(3-11)7-6(5)8(13)9(14)12-7/h1-2H,(H,12,13,14) |
Clave InChI |
JHSLVKPMWJVZAE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1C#N)NC(=O)C2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





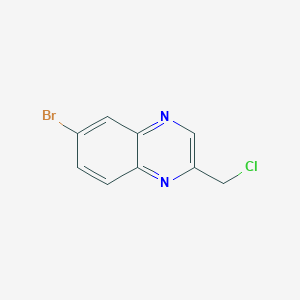
![8-((Trimethylsilyl)oxy)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B11860326.png)


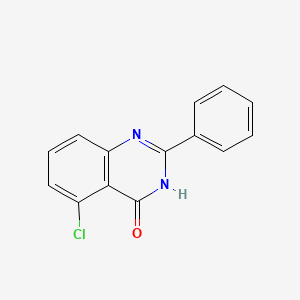
![3'-(trifluoromethyl)-3,6-dihydro-2H-[1,2'-bipyridine]-4-carbonitrile](/img/structure/B11860355.png)
![12-Oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B11860360.png)
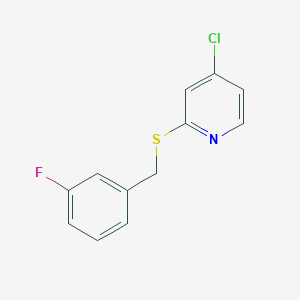
![2-[(Naphthalen-2-yl)sulfanyl]pyrimidin-4-amine](/img/structure/B11860379.png)
